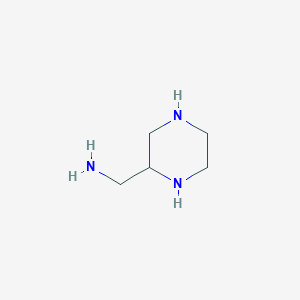![molecular formula C31H48F3O3P2RhS- B137095 1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 142184-30-3](/img/structure/B137095.png)
1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Overview
Description
1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a chiral, electron-rich bis(phospholane) ligand used in enantioselective catalytic reactions. This compound is notable for its application in asymmetric synthesis, particularly in the hydrogenation of olefins and other related reactions.
Mechanism of Action
Target of Action
It is known to be a chiral phosphine ligand , which suggests that it likely interacts with a variety of metal centers in different biochemical contexts.
Mode of Action
This compound is a catalyst used in enantioselective synthesis . It facilitates reactions by lowering the activation energy, enabling the reaction to proceed more efficiently. The chiral nature of the compound allows it to preferentially catalyze the formation of one enantiomer over another, leading to high yield and high enantioselective results .
Biochemical Pathways
For instance, it has been used in the preparation of a key unit B precursor of cryptophycins via Horner-Wadsworth-Emmons reaction and asymmetric hydrogenation . It has also been used in the preparation of constrained phenylalanine analogs via Heck reaction followed by asymmetric hydrogenation and cyclization steps .
Result of Action
The result of the compound’s action is the facilitation of chemical reactions, particularly those that are enantioselective. This leads to the efficient production of desired products with high yield and high enantioselectivity .
Action Environment
The compound is air sensitive and should be stored cold . These environmental factors can influence the compound’s action, efficacy, and stability. The exact influence would depend on the specific reaction conditions and the nature of the other reactants involved.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through the reaction of 1,2-bis[(2S,5S)-2,5-diethylphospholano]benzene with rhodium(I) trifluoromethanesulfonate under specific conditions. The reaction involves the coordination of the phospholane ligands to the rhodium center, forming the desired complex.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve high yields and purity. The process may also involve purification steps to remove any impurities and by-products.
Types of Reactions:
Hydrogenation: The compound is widely used in the asymmetric hydrogenation of olefins, where it acts as a chiral ligand to produce enantiomerically pure products.
Oxidation and Reduction: It can also be involved in oxidation and reduction reactions, often facilitating the transfer of electrons in a controlled manner.
Substitution Reactions: The compound can participate in substitution reactions, where it helps in the exchange of functional groups on the substrate.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas (H2) and a suitable solvent such as ethanol or methanol.
Oxidation and Reduction: Common oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
Substitution Reactions: Various nucleophiles and electrophiles depending on the specific substitution reaction.
Major Products Formed:
Hydrogenation: Chiral alcohols or amines.
Oxidation and Reduction: Oxidized or reduced forms of the substrate.
Substitution Reactions: Substituted derivatives of the original substrate.
Scientific Research Applications
Chemistry: The compound is extensively used in asymmetric synthesis, particularly in the pharmaceutical industry for the production of enantiomerically pure drugs.
Biology: It can be used in the study of enzyme mechanisms and the development of biocatalysts.
Medicine: Its application in the synthesis of chiral drugs makes it valuable in medicinal chemistry.
Industry: The compound is used in the chemical industry for the production of fine chemicals and specialty chemicals.
Comparison with Similar Compounds
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane: Another chiral bis(phospholane) ligand used in asymmetric catalysis.
1,2-Bis[(2S,5S)-2,5-diphenylphospholano]ethane: A similar ligand with phenyl groups instead of ethyl groups, used in asymmetric hydrogenation.
Uniqueness: 1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is unique due to its specific structural features, such as the diethylphospholano groups and the cyclooctadiene moiety, which provide a distinct chiral environment for catalysis. This uniqueness allows for high enantioselectivity in reactions compared to other similar compounds.
Properties
IUPAC Name |
cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-yl)phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36P2.C8H12.CHF3O3S.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPXBCKGQLCHDW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48F3O3P2RhS- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136705-77-6 | |
| Record name | (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-phospholane;rhodium(1+);trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


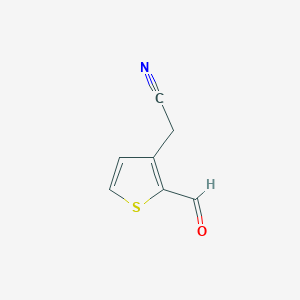
![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)
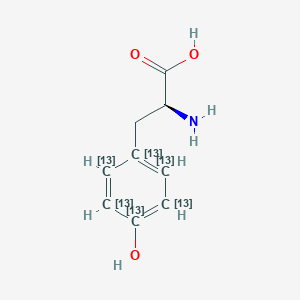
![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)
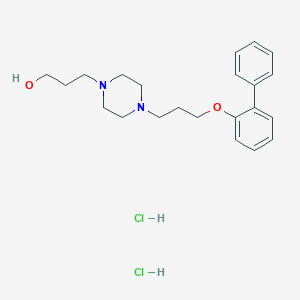
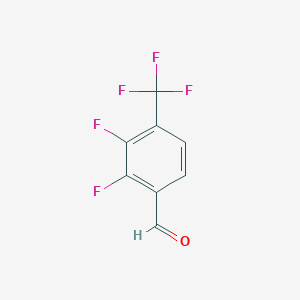
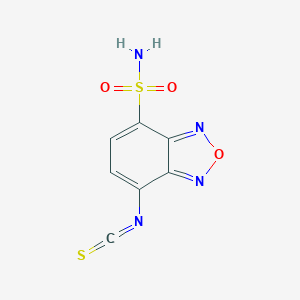
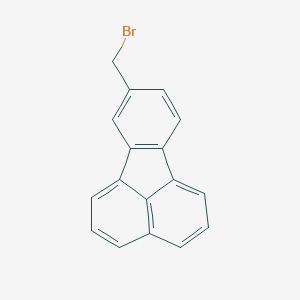
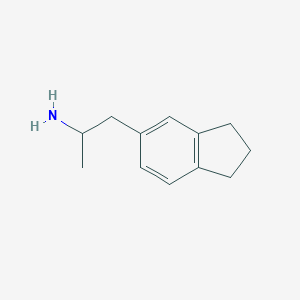
![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)
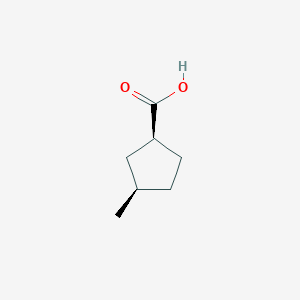
![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)
